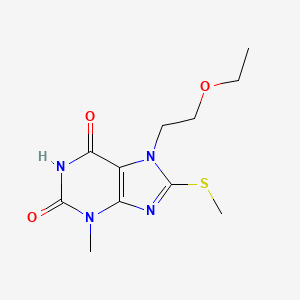

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethoxyethyl group, a methyl group, and a methylsulfanyl group attached to a purine ring. Purines are essential components of nucleic acids and play a crucial role in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-ethoxyethyl bromide under basic conditions, followed by methylation and thiolation steps. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the ethoxyethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: De-ethoxyethylated purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating enzyme activity and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparación Con Compuestos Similares

Similar Compounds

Caffeine: Another purine derivative with stimulant effects.

Theobromine: Found in cocoa, similar structure but different biological effects.

Adenine: A fundamental component of DNA and RNA.

Uniqueness

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Actividad Biológica

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purine analogs that are being investigated for various therapeutic applications, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2S. Its structure includes a purine base modified with an ethoxyethyl side chain and a methylthio group, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways. They can inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis .

-

Case Studies :

- In one study, a related purine derivative exhibited an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

- Another investigation revealed that certain purine analogs could selectively target cancer cells while sparing non-tumorigenic cells, demonstrating their potential for targeted cancer therapy.

Anti-inflammatory Activity

Purine derivatives have also been explored for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

- Research Findings : A study indicated that similar compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Molecular Weight | 284.34 g/mol |

| Solubility | Soluble in DMSO |

| Half-life | Not yet determined |

Challenges and Future Directions

Despite the promising biological activities of this compound, several challenges remain:

- Limited Data : There is a lack of comprehensive pharmacological data regarding this specific compound.

- Optimization : Further structural modifications may enhance its potency and selectivity for cancer cells.

- Clinical Trials : Future research should focus on clinical trials to establish efficacy and safety profiles.

Propiedades

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-methylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S/c1-4-18-6-5-15-7-8(12-11(15)19-3)14(2)10(17)13-9(7)16/h4-6H2,1-3H3,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRPMKXUYCPZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.